N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyrazole moiety, linked via an ethyl chain to a cyclopentane carboxamide group bearing a thiophen-2-yl substituent. While direct pharmacological data are unavailable in the provided evidence, its design aligns with bioactive molecules targeting kinase or protease activity .
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c23-16(18(7-1-2-8-18)15-5-3-12-24-15)19-10-6-14-13-25-17(21-14)22-11-4-9-20-22/h3-5,9,11-13H,1-2,6-8,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDXGKJOFSPZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that incorporates multiple heterocyclic structures, namely pyrazole and thiazole. These moieties are often associated with significant biological activities, making this compound a candidate for various pharmacological applications. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
Key Features:
- Pyrazole Ring: Known for its anti-inflammatory and anticancer properties.
- Thiazole Ring: Exhibits antimicrobial and antifungal activities.
- Cyclopentanecarboxamide Group: Enhances the compound's lipophilicity, potentially improving bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain kinases involved in cell signaling pathways, thus affecting cell proliferation and survival.
Anticancer Activity
Research has indicated that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of apoptosis-related proteins .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. In vitro studies have reported that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Antioxidant Activity
The antioxidant potential of related compounds has been evaluated using DPPH scavenging assays. For instance, derivatives with similar structural features have shown IC50 values ranging from 20.56 to 45.32 μg/mL, indicating moderate antioxidant activity .
Case Studies
| Study | Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in cancer cell lines; inhibited proliferation (IC50 values in micromolar range). |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; MIC values ranged from 10 to 50 µg/mL. |
| Antioxidant Activity | DPPH assay showed IC50 values between 20.56 to 45.32 µg/mL for similar compounds. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Frameworks
Thiazole Derivatives
- Compound 74 (): Contains a thiazol-2-yl group connected to a cyclopropane carboxamide. The cyclopropane ring (vs.
- 851623-62-6 (): Features a thiazol-4-yl acetamide with a thiophen-2-ylmethyl group. The absence of a pyrazole substituent and the shorter methyl linker (vs. ethyl in the target) may reduce π-π stacking and conformational flexibility .
Pyrazole-Thiophene Hybrids
- I12 (): Combines pyridinyl and thiophenyl groups in a pyrimidine scaffold.
- N-(2-(4-(1H-Pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide (): Integrates pyrazole and sulfamide groups. The sulfamide moiety introduces acidic protons, enhancing solubility but possibly reducing blood-brain barrier penetration compared to the target’s carboxamide .
Substituent Effects on Physicochemical Properties
Computational and Analytical Insights
- Multiwfn Analysis (): Electron localization function (ELF) studies could compare aromaticity in the thiazole and thiophene rings, influencing reactivity. The cyclopentane’s electron-withdrawing effect may polarize the carboxamide, enhancing hydrogen-bonding capacity .
- SHELX Refinement (): X-ray crystallography of analogous compounds (e.g., I12) reveals planar thiazole-pyrazole systems, suggesting similar geometry in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
